6,6'-Dichloro-3,3'-bipyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(6-chloropyridin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIAROROTBNXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654747 | |
| Record name | 6,6'-Dichloro-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206438-08-6 | |
| Record name | 6,6'-Dichloro-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's In-Depth Technical Guide to the Solubility of 6,6'-Dichloro-3,3'-bipyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Uncharted Waters of Solubility
In the realm of chemical synthesis and pharmaceutical development, understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone of process optimization, formulation design, and, ultimately, therapeutic efficacy. 6,6'-Dichloro-3,3'-bipyridine, a halogenated heterocyclic compound, presents a unique set of characteristics that make its interaction with organic solvents a subject of considerable interest. Its rigid bipyridyl core, substituted with electron-withdrawing chlorine atoms, governs its polarity and potential for intermolecular interactions, thereby dictating its solubility profile.
This technical guide is born out of the recognition that while the importance of this compound as a building block in various synthetic applications is growing, a comprehensive, centralized resource detailing its solubility in common organic solvents is conspicuously absent from the readily available scientific literature. Therefore, this document endeavors to fill that void. It is designed not as a static repository of data, but as a dynamic guide for the practicing scientist. Herein, you will find a robust theoretical framework for predicting solubility, a meticulously detailed experimental protocol for its precise determination, and expert guidance on the interpretation and application of the resulting data. This guide empowers you, the researcher, to generate reliable and reproducible solubility data tailored to your specific needs, fostering a deeper understanding of this versatile compound and accelerating your research and development endeavors.
Theoretical Underpinnings of Solubility: A Molecular Perspective
The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[1] The solubility of a solid in a liquid solvent is a thermodynamic process governed by the free energy change of mixing. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. In the case of this compound, its solubility is primarily influenced by a delicate interplay of polarity, molecular structure, and the potential for specific intermolecular forces.
The presence of two pyridine rings imparts a degree of polarity to the molecule, while the two chlorine atoms, being electronegative, further enhance this polarity and introduce sites for potential halogen bonding.[2] However, the overall molecule is relatively nonpolar and lacks traditional hydrogen bond donors. Consequently, its solubility is expected to be favored in solvents that can effectively engage in dipole-dipole interactions and dispersion forces. Aromatic solvents may also offer favorable π-π stacking interactions with the bipyridine rings.[3]
The following diagram illustrates the key molecular interactions that influence the dissolution of this compound in an organic solvent.
Caption: Key intermolecular forces governing the solubility of this compound.
A Rigorous Experimental Protocol for Solubility Determination
The absence of readily available quantitative solubility data for this compound necessitates a reliable and reproducible experimental protocol. The following is a detailed, step-by-step methodology based on the widely accepted isothermal shake-flask method.[4] This method allows for the determination of the equilibrium solubility of a compound in a given solvent at a specified temperature.
Materials and Equipment
-
Solute: this compound (purity ≥ 98%)
-
Solvents: A range of common organic solvents of analytical grade or higher (e.g., methanol, ethanol, acetone, dichloromethane, chloroform, ethyl acetate, tetrahydrofuran, dimethyl sulfoxide, N,N-dimethylformamide).
-
Equipment:
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Centrifuge (optional)
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for determining the solubility of this compound.
Sources
The Elusive Bridging Ligand: A Technical Guide to Substituted 3,3'-Bipyridines and the Potential Role of 6,6'-Dichloro-3,3'-bipyridine
Abstract
This technical guide delves into the nuanced role of substituted 3,3'-bipyridines as bridging ligands in the architecture of coordination complexes and supramolecular assemblies. While direct and extensive research on 6,6'-Dichloro-3,3'-bipyridine as a bridging ligand is notably scarce in publicly accessible literature, this guide constructs a comprehensive framework based on the well-established principles of coordination chemistry and the documented behavior of analogous substituted bipyridine ligands. By examining the interplay of steric and electronic effects imparted by substituents, particularly halogens, we extrapolate the potential coordination modes, synthetic considerations, and prospective applications of this intriguing yet under-explored molecule. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in the rational design of novel metal-organic materials and catalysts.
Introduction: The Architectural Significance of Bipyridine Ligands
Bipyridine and its derivatives are cornerstones in the field of coordination chemistry, prized for their ability to form stable complexes with a vast array of metal ions.[1] Their rigid, planar structure and robust coordination capabilities make them ideal building blocks for constructing intricate molecular architectures, from discrete polynuclear complexes to extended metal-organic frameworks (MOFs).[2] The specific isomerism of the bipyridine core, along with the nature and position of substituents, dictates the geometric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity, photophysical characteristics, and host-guest chemistry.
Among the various bipyridine isomers, the 3,3'-bipyridine scaffold presents a unique geometric disposition of its nitrogen donors, predisposing it to act as a bridging ligand that can link multiple metal centers. This guide focuses on the role of substituted 3,3'-bipyridines, with a particular emphasis on the anticipated, yet largely undocumented, contributions of chloro-substituents at the 6 and 6' positions.
The Structural Landscape of 3,3'-Bipyridine as a Bridging Ligand
The divergent orientation of the nitrogen lone pairs in 3,3'-bipyridine prevents it from acting as a chelating ligand to a single metal center, a role more characteristic of its 2,2'-bipyridine counterpart. Instead, it excels at bridging two or more metal ions, leading to the formation of coordination polymers and other extended structures.
Diagram 1: Coordination Modes of 3,3'-Bipyridine
The rotational freedom around the C3-C3' bond allows for a range of dihedral angles between the two pyridine rings, influencing the overall topology of the resulting coordination network. The introduction of substituents, such as chloro groups at the 6 and 6' positions, is expected to exert significant steric and electronic effects on this bridging behavior.
The Influence of 6,6'-Dichloro Substitution: A Mechanistic Perspective
While specific experimental data for this compound is limited, we can infer its properties based on established principles of physical organic and coordination chemistry.
Steric Hindrance and Conformational Control
The presence of chlorine atoms at the 6 and 6' positions, ortho to the nitrogen donors, would introduce significant steric bulk. This steric hindrance can be expected to:
-
Influence the Dihedral Angle: The repulsion between the chloro substituents and the coordinated metal centers or other ligands could force a larger dihedral angle between the pyridine rings, leading to more open and potentially porous network structures.
-
Dictate Coordination Geometry: The steric demands of the ligand may favor metal centers with specific coordination geometries that can accommodate the bulky ligand.
-
Kinetic Stabilization: The steric shielding of the metal center could enhance the kinetic stability of the resulting complexes, potentially slowing down ligand exchange reactions.
Electronic Effects of Chloro Substituents
The chloro group is an electron-withdrawing substituent due to its inductive effect, while it can also act as a weak π-donor through its lone pairs. In the context of a pyridine ring, the net effect is typically electron-withdrawing. This would:
-
Modulate Lewis Basicity: The electron-withdrawing nature of the chlorine atoms would decrease the electron density on the nitrogen atoms, thereby reducing the Lewis basicity of the ligand. This could lead to weaker metal-ligand bonds compared to unsubstituted 3,3'-bipyridine.
-
Impact Redox Properties: The electron-withdrawing substituents would make the bipyridine ligand more difficult to oxidize and easier to reduce. This can have a profound impact on the electrochemical and photophysical properties of the corresponding metal complexes. For instance, in ruthenium and rhenium complexes, such modifications can tune the energy of metal-to-ligand charge transfer (MLCT) transitions.[3]
Synthetic Pathways to Substituted 3,3'-Bipyridines
Diagram 2: Proposed Synthetic Approach
Experimental Protocol: A Generalized Approach for Substituted 3,3'-Bipyridine Synthesis
The following protocol is a generalized procedure based on common cross-coupling methodologies for bipyridine synthesis. Optimization would be necessary for the specific case of this compound.
-
Reactant Preparation: Start with a suitable precursor such as 2-chloro-5-bromopyridine.
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), combine the pyridine precursor with a palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(dppe)) and a suitable coupling reagent (e.g., bis(pinacolato)diboron for a Suzuki coupling approach, or a zero-valent metal for an Ullmann-type coupling).
-
Solvent and Base: Dissolve the reactants in an appropriate solvent (e.g., DMF, toluene, or dioxane) and add a base (e.g., K₂CO₃ or Cs₂CO₃) if required by the specific coupling mechanism.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and monitor the reaction progress using techniques like TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture, filter off any solids, and extract the product into an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the desired substituted 3,3'-bipyridine.
Prospective Applications
The unique structural and electronic features anticipated for complexes of this compound suggest its potential utility in several advanced applications.
Catalysis
The defined coordination geometry and the potential for creating porous, catalytically active sites within a metal-organic framework make this ligand a candidate for applications in heterogeneous catalysis. The electron-withdrawing nature of the chloro-substituents could also influence the reactivity of the metal center in homogeneous catalysis.
Luminescent Materials and Sensors
The photophysical properties of bipyridine-containing metal complexes are highly tunable. The introduction of chloro-substituents can alter the emission wavelengths and quantum yields of luminescent complexes.[4] This could lead to the development of new materials for organic light-emitting diodes (OLEDs) or as sensitive luminescent probes for detecting specific analytes.
Crystal Engineering and Supramolecular Chemistry
The predictable, yet tunable, bridging nature of substituted 3,3'-bipyridines makes them excellent candidates for crystal engineering. By carefully selecting the metal ion and reaction conditions, it should be possible to construct a variety of supramolecular architectures with tailored topologies and functionalities.[5][6]
Conclusion and Future Outlook
While this compound remains a largely unexplored building block in coordination chemistry, the foundational principles governing the behavior of substituted bipyridines provide a strong basis for predicting its potential as a versatile bridging ligand. The interplay of steric hindrance and electron-withdrawing effects from the chloro-substituents is expected to yield metal complexes with unique structural, electronic, and reactive properties.
Future research should focus on the definitive synthesis and characterization of this compound and its coordination complexes. X-ray crystallographic studies of its metal complexes would be invaluable in confirming its bridging modes and the influence of the chloro-substituents on the resulting supramolecular architectures. A systematic investigation of the catalytic and photophysical properties of these novel materials would undoubtedly open new avenues in the rational design of functional molecular systems.
References
-
Recent Progress on the Synthesis of Bipyridine Derivatives. PMC. [Link]
-
Bipyridine-Based Nanosized Metal–Organic Framework with Tunable Luminescence by a Postmodification with Eu(III): An Experimental and Theoretical Study. The Journal of Physical Chemistry C. [Link]
-
Visible light switching of metallosupramolecular assemblies. ChemRxiv. [Link]
-
6,6′-Ditriphenylamine-2,2′-bipyridine: Coordination Chemistry and Electrochemical and Photophysical Properties. Request PDF. [Link]
-
X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. ResearchGate. [Link]
-
Iron(III) mixed-ligand complexes: Synthesis, characterization and crystal structure determination of iron(III) hetero-ligand complexes containing 1,10-phenanthroline, 2,2′-bipyridine, chloride and dimethyl sulfoxide, [Fe(phen) Cl 3 (DMSO)] and [Fe(bipy) Cl 3 (DMSO)]. ResearchGate. [Link]
-
Insight into Unusual Supramolecular Self-Assemblies of Terthiophenes Directed by Weak Hydrogen Bonding. MDPI. [Link]
-
Electronic Influence of the 2,2′-Bipyridine-6,6′-dicarboxylate Ligand in Ru-Based Molecular Water Oxidation Catalysts. Inorganic Chemistry. [Link]
-
An Improved Synthesis of 6,6′Diamino2,2′-bipyridine. ResearchGate. [Link]
-
Coordination Polymers Based on Rhenium Octahedral Chalcocyanide Cluster Anions and Ag + Cations with Bipyridine Analogs. MDPI. [Link]
-
X-ray crystal structure of C6H3(CO2H)3-1,3,5·1.5(4,4′-bipy): a 'super trimesic acid' chicken-wire grid. Chemical Communications. [Link]
-
Surface supramolecular assemblies tailored by chemical/physical and synergistic stimuli: a scanning tunneling microscopy study. Nanoscale. [Link]
-
Evolution of Supramolecular Coordination Assemblies Visually Monitored by Time-Dependent Multicolor Fluorescence. PubMed. [Link]
-
Comparison of Photophysical Properties of Lanthanide(III) Complexes of DTTA- or DO3A-Appended Aryl-2,2′-Bipyridines. MDPI. [Link]
-
Structural and Spectroscopic Characterization of Rhenium Complexes Containing Neutral, Monoanionic, and Dianionic Ligands of 2,2'-Bipyridines and 2,2':6,2″-Terpyridines: An Experimental and Density Functional Theory (DFT)-Computational Study. Request PDF. [Link]
Sources
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Covalent-Organic Frameworks Composed of Rhenium Bipyridine and Metal Porphyrins: Designing Heterobimetallic Frameworks with Two Distinct Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present [mdpi.com]
Methodological & Application
Stille Coupling Protocols for 6,6'-Dichloro-3,3'-bipyridine Derivatives: An Application Note
Introduction: The Strategic Importance of 6,6'-Dichloro-3,3'-bipyridine in Modern Chemistry
The this compound scaffold is a pivotal building block in the synthesis of advanced materials and complex pharmaceutical agents. Its two reactive chlorine atoms, positioned at the electron-deficient 6 and 6' positions, offer a versatile platform for sequential or symmetrical functionalization. This allows for the construction of elaborate molecular architectures, including novel ligands for catalysis, functional polymers, and biologically active compounds. The Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds, is particularly well-suited for the derivatization of this substrate.[1] Its tolerance of a wide array of functional groups and the relative stability of the requisite organostannane reagents make it a robust tool in the synthetic chemist's arsenal.[2][3]
This application note provides a comprehensive guide to performing Stille coupling reactions on this compound. It delves into the mechanistic rationale behind protocol choices, offers detailed step-by-step procedures for both mono- and di-functionalization, and discusses the critical parameters that govern reaction success. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this versatile synthetic transformation.
The Causality Behind Experimental Choices: Navigating the Stille Coupling Landscape
The success of a Stille coupling reaction, particularly with a challenging substrate like this compound, hinges on a nuanced understanding of the interplay between the catalyst, ligand, solvent, and reaction conditions. The C-Cl bond is notoriously less reactive than its C-Br or C-I counterparts in the crucial oxidative addition step of the catalytic cycle. Therefore, careful selection of the catalytic system is paramount.
Catalyst and Ligand Selection: The heart of the Stille coupling is the palladium catalyst. While various Pd(0) and Pd(II) precursors can be used, the choice of ligand is the most critical factor influencing catalytic activity. For the activation of aryl chlorides, bulky and electron-rich phosphine ligands are generally required. These ligands stabilize the palladium center, promote the oxidative addition of the C-Cl bond, and facilitate the subsequent reductive elimination to form the desired product. Ligands such as XPhos, SPhos, and RuPhos have demonstrated efficacy in the coupling of challenging chloro-heteroarenes.
Solvent and Temperature: The choice of solvent can significantly impact reaction rates and yields. Aprotic, polar solvents like DMF, dioxane, and toluene are commonly employed. The reaction temperature is also a critical parameter that needs to be optimized. While higher temperatures can accelerate the reaction, they can also lead to undesired side reactions, such as homo-coupling of the organostannane or decomposition of the catalyst.
Additives: In some cases, the addition of a co-catalyst or additive can be beneficial. For instance, copper(I) iodide (CuI) has been shown to accelerate the transmetalation step, which can be rate-limiting. Fluoride sources, such as cesium fluoride (CsF), can also enhance the reactivity of the organostannane.
Visualizing the Stille Coupling Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key stages of a typical Stille coupling reaction.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
The following protocols provide detailed procedures for both the selective mono-arylation and the exhaustive di-arylation of this compound.
Protocol 1: Selective Mono-Arylation of this compound
This protocol is designed to favor the formation of the mono-substituted product, 6-aryl-6'-chloro-3,3'-bipyridine. The key to selectivity is the use of a slight excess of the dichlorobipyridine substrate relative to the organostannane.
Materials:
-
This compound
-
Aryl-tributylstannane (e.g., Phenyltributyltin)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous Toluene
-
Anhydrous, degassed reaction vessel (e.g., Schlenk flask)
-
Standard laboratory glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equiv.), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%).
-
Reagent Addition: Add anhydrous toluene via syringe, followed by the aryl-tributylstannane (1.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.
Protocol 2: Di-Arylation of this compound
This protocol aims for the complete substitution of both chlorine atoms to yield the 6,6'-diaryl-3,3'-bipyridine. This is achieved by using a stoichiometric excess of the organostannane.
Materials:
-
This compound
-
Aryl-tributylstannane (e.g., 2-Thienyltributyltin)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous, degassed reaction vessel
-
Standard laboratory glassware
-
Inert gas supply
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk technique, add this compound (1.0 equiv.) and Pd(PPh₃)₄ (5 mol%) to a reaction vessel.
-
Reagent Addition: Add anhydrous DMF, followed by the aryl-tributylstannane (2.2-2.5 equiv.).
-
Reaction Execution: Heat the mixture to 100-120 °C for 24-48 hours, monitoring by an appropriate analytical method.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with saturated KF solution and then brine, dry over anhydrous magnesium sulfate, and concentrate. The desired 6,6'-diaryl-3,3'-bipyridine can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described protocols.
| Parameter | Protocol 1: Mono-Arylation | Protocol 2: Di-Arylation |
| Substrate | This compound | This compound |
| Organostannane | 1.0 equiv. | 2.2-2.5 equiv. |
| Pd Precatalyst | Pd₂(dba)₃ (2.5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | XPhos (5 mol%) | PPh₃ (in precatalyst) |
| Solvent | Toluene | DMF |
| Temperature | 110 °C | 100-120 °C |
| Typical Yield | 60-80% | 70-90% |
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The progress of the reaction should be monitored by a reliable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry. The removal of tin byproducts is a critical step for obtaining a pure product and should be performed diligently.
Conclusion
The Stille coupling reaction is a highly effective method for the functionalization of this compound. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve both selective mono-arylation and exhaustive di-arylation with good to excellent yields. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of this powerful synthetic tool in the development of novel molecules for a wide range of applications.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed.1986 , 25, 508–524. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angew. Chem. Int. Ed.1998 , 37, 3387–3388. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43, 4704–4734. [Link]
-
Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A general method for the synthesis of substituted dienes. J. Am. Chem. Soc.1986 , 108, 3033–3040. [Link]
Sources
Application Notes and Protocols for the Ullmann Coupling Synthesis of Symmetrical Bipyridines
Introduction: The Enduring Relevance of Ullmann Coupling in Bipyridine Synthesis
The symmetrical bipyridine scaffold is a cornerstone in modern chemistry, serving as a privileged bidentate ligand in catalysis, a fundamental building block for functional materials, and a key structural motif in numerous pharmaceutical compounds. The Ullmann coupling, a classic copper-catalyzed reaction first reported over a century ago, remains a valuable and frequently employed method for the synthesis of these symmetrical biaryl compounds.[1] While initially plagued by harsh reaction conditions such as high temperatures and the need for stoichiometric amounts of copper, modern advancements, particularly the introduction of catalytic systems with specialized ligands, have revitalized the Ullmann homocoupling as an efficient and practical synthetic tool.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a deep understanding of the Ullmann coupling conditions for synthesizing symmetrical bipyridines. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, present a comparative analysis of reaction parameters, and provide insights into troubleshooting common challenges.
Mechanistic Principles: A Closer Look at the Copper-Catalyzed Homocoupling
The precise mechanism of the Ullmann reaction has been a subject of extensive study, with evidence supporting different pathways depending on the specific reaction conditions. The classical mechanism is thought to involve the formation of an organocopper intermediate.[2] The reaction is initiated by the oxidative addition of a copper(I) species to the halopyridine. A second molecule of the halopyridine then reacts with this intermediate, followed by reductive elimination to form the new carbon-carbon bond of the bipyridine and regenerate the active copper catalyst.
Two potential pathways are often considered: a radical process and an anionic process.[3] While the exact mechanism can be nuanced, it is generally accepted that the reaction does not proceed via free aryl radicals. The use of ligands, such as diamines or amino acids, can significantly influence the reaction mechanism by stabilizing the copper intermediates, thereby facilitating the coupling under milder conditions.
Below is a generalized representation of the catalytic cycle for the Ullmann homocoupling of a 2-halopyridine to form 2,2'-bipyridine.
Sources
Application Notes and Protocols for the Functionalization of the 6,6'-Positions of 3,3'-Bipyridine
Introduction: The Strategic Importance of 3,3'-Bipyridine Scaffolds
The 3,3'-bipyridine framework is a privileged structural motif in coordination chemistry, catalysis, and materials science. Its unique C₂ symmetry and the distinct electronic properties of the pyridine rings make it a versatile building block for the construction of sophisticated molecular architectures. The functionalization of the 6,6'-positions, flanking the nitrogen atoms, is of particular strategic importance as it allows for the fine-tuning of the steric and electronic properties of the resulting ligands and their corresponding metal complexes. This targeted modification can profoundly influence catalytic activity, photophysical properties, and supramolecular assembly.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key synthetic methodologies for the targeted functionalization of the 6,6'-positions of 3,3'-bipyridine. The protocols described herein are based on established literature procedures and are designed to be both robust and adaptable to a variety of substrates.
Core Synthetic Strategies
The introduction of a diverse array of functional groups at the 6,6'-positions of 3,3'-bipyridine can be achieved through several powerful synthetic transformations. The choice of method is largely dictated by the desired substituent and the available starting materials. The most prevalent and effective strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are the cornerstone of modern synthetic chemistry and offer a highly versatile approach for the formation of carbon-carbon and carbon-heteroatom bonds. Starting from a 6,6'-dihalo-3,3'-bipyridine precursor, a wide range of substituents can be introduced.
-
Directed ortho-Lithiation: This powerful technique allows for the direct functionalization of the C-H bonds at the 6 and 6' positions through the use of a directing group and a strong organolithium base.
-
Nucleophilic Aromatic Substitution (SNAr): In cases where the pyridine rings are sufficiently activated by electron-withdrawing groups, direct displacement of a leaving group at the 6,6'-positions by a nucleophile is a viable strategy.
This guide will delve into the practical aspects of each of these methodologies, providing detailed protocols and insights into the underlying chemical principles.
Palladium-Catalyzed Cross-Coupling Reactions: A Modular Approach
Palladium-catalyzed cross-coupling reactions are the most widely employed methods for the functionalization of the 6,6'-positions of 3,3'-bipyridine, primarily due to their broad substrate scope and functional group tolerance. The general approach involves the reaction of a 6,6'-dihalo-3,3'-bipyridine (typically chloro- or bromo-substituted) with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base.
Synthesis of the Key Precursor: 6,6'-Dichloro-3,3'-bipyridine
A common and versatile starting material for cross-coupling reactions is this compound. While not commercially available in large quantities, it can be synthesized from 3,3'-bipyridine-N,N'-dioxide.
Protocol 1: Synthesis of this compound
-
Materials: 3,3'-Bipyridine-N,N'-dioxide, Phosphorus oxychloride (POCl₃), round-bottom flask, reflux condenser, heating mantle, stirring plate, ice bath, filtration apparatus.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add 3,3'-bipyridine-N,N'-dioxide.
-
Slowly add an excess of phosphorus oxychloride (POCl₃) to the flask at room temperature with stirring. The reaction is exothermic.
-
Once the initial exotherm subsides, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.
-
After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice. This step should be performed in a well-ventilated fume hood as it generates HCl gas.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to afford pure this compound as a white to off-white solid.
-
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the introduction of aryl, heteroaryl, and alkyl groups.[1][2][3] It involves the reaction of the dihalobipyridine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.
Workflow for Suzuki-Miyaura Coupling:
Suzuki-Miyaura Coupling Workflow
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Materials: this compound, Aryl- or alkylboronic acid (2.2 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%), Base (e.g., K₂CO₃, Cs₂CO₃) (3-4 equivalents), Solvent (e.g., Toluene, Dioxane, DMF), Water, Schlenk flask or sealed tube, inert atmosphere (Argon or Nitrogen).
-
Procedure:
-
To a Schlenk flask or sealed tube, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent and a small amount of degassed water (e.g., a 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.[4]
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 6,6'-disubstituted-3,3'-bipyridine.[4]
-
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 70-95 | [5] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 80-98 | [6] |
Stille Coupling: Utilizing Organostannanes
The Stille coupling employs organostannanes as the coupling partner and is particularly useful for introducing a wide variety of carbon-based fragments.[4][7][8] A key advantage is the stability of organostannanes to a broad range of reaction conditions. However, the toxicity of tin compounds necessitates careful handling and purification.
Protocol 3: General Procedure for Stille Coupling of this compound
-
Materials: this compound, Organostannane (2.2 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%), Ligand (if needed, e.g., PPh₃, AsPh₃), Solvent (e.g., Toluene, DMF, THF), inert atmosphere.
-
Procedure:
-
In a Schlenk flask, dissolve this compound, the organostannane, the palladium catalyst, and the ligand (if used) in the chosen anhydrous, degassed solvent.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C for 12-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Stir the mixture vigorously for 1-2 hours, then filter through a pad of Celite®.
-
Extract the filtrate with an organic solvent, wash with brine, and dry over anhydrous sulfate.
-
Purify the product by column chromatography.
-
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling is the premier method for installing alkyne functionalities.[9][10] It typically involves a palladium catalyst in conjunction with a copper(I) co-catalyst.
Protocol 4: General Procedure for Sonogashira Coupling of this compound
-
Materials: this compound, Terminal alkyne (2.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%), Copper(I) iodide (CuI) (4-10 mol%), Base (e.g., Triethylamine, Diisopropylamine), Solvent (e.g., THF, DMF), inert atmosphere.
-
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent and water.
-
Wash the organic layer with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.
-
Dry the organic phase and purify by column chromatography to afford the 6,6'-dialkynyl-3,3'-bipyridine.[11]
-
Buchwald-Hartwig Amination: C-N Bond Formation
For the introduction of amino groups, the Buchwald-Hartwig amination is the method of choice.[12][13][14][15] This reaction allows for the coupling of a wide range of primary and secondary amines.
Protocol 5: General Procedure for Buchwald-Hartwig Amination of this compound
-
Materials: this compound, Amine (2.5 equivalents), Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%), Ligand (e.g., BINAP, XPhos) (2-6 mol%), Strong base (e.g., NaOt-Bu, K₃PO₄) (3-4 equivalents), Anhydrous solvent (e.g., Toluene, Dioxane), inert atmosphere.
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, the ligand, and the base.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling, dilute the reaction with an organic solvent and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the 6,6'-diamino-3,3'-bipyridine derivative.
-
Directed ortho-Lithiation: A C-H Functionalization Strategy
Workflow for Directed ortho-Lithiation:
Directed ortho-Lithiation Workflow
Protocol 6: General Procedure for Directed ortho-Lithiation of 3,3'-Bipyridine
-
Materials: 3,3'-Bipyridine, Organolithium reagent (e.g., n-Butyllithium, Lithium diisopropylamide (LDA)) (2.2 equivalents), Anhydrous solvent (e.g., THF, Diethyl ether), Electrophile (e.g., I₂, (CH₃)₃SiCl, DMF) (2.5 equivalents), inert atmosphere, low-temperature cooling bath (-78 °C).
-
Procedure:
-
Dissolve 3,3'-bipyridine in the anhydrous solvent in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete lithiation.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous sulfate.
-
Remove the solvent in vacuo and purify the residue by column chromatography or recrystallization.
-
| Organolithium Reagent | Electrophile | Typical Product |
| n-BuLi | I₂ | 6,6'-Diiodo-3,3'-bipyridine |
| LDA | (CH₃)₃SiCl | 6,6'-Bis(trimethylsilyl)-3,3'-bipyridine |
| n-BuLi | DMF | 3,3'-Bipyridine-6,6'-dicarboxaldehyde |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution can be a straightforward method for introducing certain functional groups, particularly amines and alkoxides, at the 6,6'-positions. This reaction is most effective when the 3,3'-bipyridine ring is activated by electron-withdrawing groups and a good leaving group (e.g., a halide) is present at the target positions.
Protocol 7: General Procedure for SNAr of 6,6'-Dihalo-3,3'-bipyridine
-
Materials: 6,6'-Dihalo-3,3'-bipyridine (with activating groups if necessary), Nucleophile (e.g., sodium methoxide, potassium amide, an amine) (excess), Polar aprotic solvent (e.g., DMF, DMSO), Base (if the nucleophile is not basic enough, e.g., K₂CO₃).
-
Procedure:
-
Dissolve the 6,6'-dihalo-3,3'-bipyridine in the polar aprotic solvent.
-
Add the nucleophile and the base (if required).
-
Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the reactivity of the substrate and nucleophile.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography as needed.
-
An example of this type of transformation is the synthesis of 6,6'-diamino-2,2'-bipyridine from 6,6'-dibromo-2,2'-bipyridine using potassium amide in liquid ammonia, which proceeds in high yield. A similar approach could be adapted for the 3,3'-bipyridine analogue.
Conclusion and Future Perspectives
The methodologies outlined in these application notes provide a robust toolkit for the synthesis of a wide array of 6,6'-disubstituted-3,3'-bipyridines. Palladium-catalyzed cross-coupling reactions offer the greatest versatility, while directed ortho-lithiation and nucleophilic aromatic substitution provide valuable alternative strategies. The continued development of more active and selective catalysts, particularly for C-H functionalization, will undoubtedly expand the synthetic chemist's ability to create novel 3,3'-bipyridine-based molecules with tailored properties for applications in catalysis, medicine, and materials science.
References
-
Oderinde, M. S., & Johannes, J. W. (2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 94, 77-92. [Link]
-
Thibault, M. E., Luska, K. L., & Schlaf, M. (2007). An Improved Synthesis of 6,6'-Diamino-2,2'-bipyridine. Synthesis, 2007(05), 791-793. [Link]
-
(2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
(n.d.). Dimethyl 6,6'-dicyano-2,2'-bipyridine-3,3'-dicarboxylate. PubMed. [Link]
-
(n.d.). Synthesis of bipyridine (six examples). (a–c) Stille coupling. (d–f)... ResearchGate. [Link]
-
Huang, H., Alvarez-Hernandez, J. L., Hazari, N., Mercado, B. Q., & Uehling, M. R. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis, 14(9), 6897-6914. [Link]
-
(2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]
-
(n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
(n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Cooksey, C. J. (2012). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6'-Dibromoindigo). Molecules, 17(5), 5485-5502. [Link]
-
Lee, J.-H., & Kim, K. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(2), 481. [Link]
-
(n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
(2010). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. Request PDF. [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
(n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- (n.d.). Method for synthetizing 3,6-dichloropyridazine.
-
(2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
(n.d.). Stille reaction. Wikipedia. [Link]
-
Park, J. H., Park, J. Y., Kim, J. H., Kim, Y. K., & You, Y. (2016). Synthesis, crystal structure and photophysical properties of bissilver(I). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1639–1642. [Link]
-
(2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Cooksey, C. J. (2017). Preparation of Tyrian Purple (6,6'-Dibromoindigo): Past and Present. Colorants, 1(1), 2. [Link]
-
(n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
-
(2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'. ResearchGate. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
- (n.d.). Methods and compounds for producing nylon 6,6.
-
(2017). Suzuki reactions in novel liquids. Diva-Portal.org. [Link]
-
(n.d.). Synthesis, substitiuent effects, optical properties, and crystal structures of substituted platinum (II) biphenyl bipyridine com. SOAR. [Link]
-
(2020). Tris(2,2'-bipyrazyl) Ruthenium(II) Bis(tetrakis(3,5-bis(trifluoromethyl)phenyl)borate). Organic Syntheses. [Link]
-
(n.d.). 6,6'-Dimethyl-3,3'-bipyridine. PubChem. [Link]
-
Zhu, Q., Liao, L. C., Cheng, G., Yang, W., Deng, Y. Y., & Yang, D. Q. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]77559)
Sources
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
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- 9. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6,6'-DIMETHOXY-2-2'-BIPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,6'-Dichloro-3,3'-bipyridine
Welcome to the technical support center for the synthesis of 6,6'-Dichloro-3,3'-bipyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic compound. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting or optimizing your synthesis.
Q1: What are the primary synthetic routes to this compound?
The synthesis of this compound, a symmetrical bipyridine, is typically achieved through the homocoupling of a 2-chloro-5-halopyridine precursor. The most prevalent and historically significant methods include:
-
Ullmann-type Couplings: This classic method involves the copper-mediated homocoupling of aryl halides, often requiring high temperatures.[1]
-
Nickel-Catalyzed Couplings: Modern approaches frequently utilize nickel complexes, which can offer higher yields and milder reaction conditions compared to traditional copper-based systems.[2] These are often the methods of choice for their efficiency.
-
Palladium-Catalyzed Couplings: While palladium catalysts are workhorses for cross-coupling reactions like Suzuki and Stille, their use in bipyridine synthesis can be hampered by strong product coordination, which deactivates the catalyst.[2][3] However, with careful ligand selection and optimization, they remain a viable option.
Q2: Which coupling method is generally recommended for this synthesis?
For the synthesis of this compound, nickel-catalyzed homocoupling is often the most effective strategy. Nickel catalysts have demonstrated high efficacy in coupling pyridyl halides and can be more cost-effective than palladium.[2] They can also overcome some of the challenges associated with catalyst inhibition that plague palladium systems, where the bidentate nitrogen atoms of the bipyridine product can act as a strong ligand, sequestering the metal center.[2][4]
Q3: What is the ideal starting material for synthesizing this compound?
The logical precursor is a 2-chloro-5-halopyridine. The choice of the halogen at the 5-position (I, Br) is critical.
-
2-Chloro-5-iodopyridine: Aryl iodides are generally more reactive in cross-coupling reactions than bromides or chlorides due to the weaker C-I bond, which facilitates oxidative addition.[5] This increased reactivity often allows for milder reaction conditions.
-
2-Chloro-5-bromopyridine: While less reactive than the iodo-analogue, bromopyridines are common and effective substrates. They may require slightly more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system.
For initial attempts and optimization, 2-chloro-5-iodopyridine is often preferred due to its higher reactivity.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem Area 1: Low or No Product Yield
Q: My nickel-catalyzed homocoupling reaction shows very low conversion of the starting material. What should I investigate first?
A: Low conversion in nickel-catalyzed couplings often points to issues with catalyst activation or purity of reagents.
Causality & Solution Pathway:
-
Inert Atmosphere Integrity: Nickel(0) catalysts are highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.
-
Reagent Purity:
-
Solvent: Ensure your solvent (e.g., DMF, DME) is anhydrous. Water can react with the organometallic intermediates and quench the catalytic cycle.
-
Starting Material: Verify the purity of your 2-chloro-5-halopyridine. Impurities can interfere with the catalyst.
-
-
Catalyst System:
-
Pre-catalyst vs. Active Catalyst: Are you using a Ni(II) pre-catalyst (like NiCl₂(PPh₃)₂) with a reducing agent (like zinc powder) or a Ni(0) source directly (like Ni(COD)₂)? If using a pre-catalyst, ensure the reducing agent is active. You can often activate zinc powder by washing it with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.
-
Ligand Choice: The choice of ligand is crucial. Phosphine ligands like triphenylphosphine (PPh₃) are common. The ratio of ligand to nickel can also be critical; an optimal ratio is often 4:1 (PPh₃:Ni).[2]
-
Q: I am attempting an Ullmann coupling with copper, but the reaction is sluggish and requires very high temperatures (>200 °C), leading to decomposition. How can I improve this?
A: The classic Ullmann reaction is notorious for requiring harsh conditions.[1] Modern modifications can significantly improve its efficiency.
Causality & Solution Pathway:
-
Copper Source and Activation:
-
Instead of bulk copper powder, use activated copper (e.g., Rieke copper) or a more soluble Cu(I) source like copper(I) iodide (CuI).
-
The use of copper nanoparticles stabilized in solvents like DMF has also been shown to catalyze Ullmann homocoupling with improved yields.[5]
-
-
Use of Ligands: The addition of ligands can stabilize the organocopper intermediates and accelerate the reaction, allowing for lower temperatures. Bidentate nitrogen ligands, such as 1,10-phenanthroline or bipyridine derivatives themselves, can be effective.
-
Solvent Choice: High-boiling point polar aprotic solvents like DMF, NMP, or DMSO are typically used. Ensure the solvent is anhydrous.
Problem Area 2: Side Product Formation
Q: My reaction produces a significant amount of a dehalogenated side product (2-chloropyridine). What causes this and how can it be minimized?
A: Dehalogenation, or hydrodehalogenation, is a common side reaction where the halogen atom is replaced by a hydrogen atom.
Causality & Solution Pathway:
-
Source of Protons: This side reaction requires a proton source. Trace amounts of water in the solvent or reagents are the most common culprits. Rigorously drying all components is essential.
-
Reaction Mechanism: In nickel-catalyzed systems, certain intermediates can react with proton sources. Vanderesse et al. noted that the side reaction giving the reduced product could be suppressed to about 20% by carefully optimizing the ratio of catalyst components.[2]
-
Choice of Base/Additives: If your system uses a base, ensure it is anhydrous. Some bases can contain water or be hygroscopic.
Q: I am observing the formation of an unidentified high-melting point side product in my reaction mixture. What could it be?
A: In coupling reactions, particularly under harsh conditions, polymerization or the formation of complex coordination compounds can occur.[6]
Causality & Solution Pathway:
-
Tar Formation: Overheating or prolonged reaction times can lead to the formation of tar-like, insoluble byproducts.[6] It is advisable to monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed.
-
Insoluble Catalyst Complexes: The bipyridine product can form highly stable, insoluble complexes with the transition metal catalyst. This not only removes the catalyst from the cycle but can also present as an insoluble byproduct.
Problem Area 3: Purification Challenges
Q: this compound has low solubility, making column chromatography difficult. What are the best methods for purification?
A: The purification of sparingly soluble compounds requires alternative techniques to traditional silica gel chromatography.
Causality & Solution Pathway:
-
Solvent Washing/Trituration: This is often the most effective method. The crude product can be washed or triturated with a series of solvents to remove different impurities. A typical sequence might be:
-
Wash with water to remove inorganic salts.
-
Wash with a non-polar solvent like hexanes to remove non-polar organic impurities.
-
Wash with a moderately polar solvent like cold ethanol or diethyl ether to remove remaining starting materials or more soluble byproducts.[7]
-
-
Recrystallization: While challenging, recrystallization from a high-boiling point solvent (e.g., toluene, xylene, or chlorobenzene) can yield high-purity material. The key is to find a solvent in which the product is sparingly soluble at room temperature but significantly more soluble at elevated temperatures.
-
Sublimation: For thermally stable compounds, vacuum sublimation is an excellent method for obtaining very pure crystalline product, as it effectively separates the non-volatile impurities.[6]
Visualizations & Data
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process when troubleshooting a low-yield coupling reaction.
Caption: A decision tree for troubleshooting low yields.
General Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
Table 1: Comparison of Catalytic Systems for Bipyridine Synthesis
| Catalytic System | Typical Precursor | Advantages | Common Challenges | Reference |
| Nickel-Catalyzed | NiCl₂(PPh₃)₂ / Zn | Good yields, milder conditions than Ullmann, cost-effective. | Oxygen sensitive, requires inert atmosphere, potential for dehalogenation side products. | [2] |
| Ullmann (Copper) | Cu powder or CuI | Classic method, inexpensive reagents. | Harsh conditions (high temp), often low yields, tar formation. | [1] |
| Palladium-Catalyzed | Pd(PPh₃)₄ or PdCl₂(dppf) | High functional group tolerance, well-studied. | Catalyst deactivation by bipyridine product, higher cost. | [2][3] |
Experimental Protocols
The following protocol is a representative procedure for a nickel-catalyzed homocoupling reaction, synthesized from literature principles.
Protocol 1: Nickel-Catalyzed Homocoupling of 2-Chloro-5-iodopyridine
Materials:
-
2-Chloro-5-iodopyridine (1.0 eq)
-
Bis(triphenylphosphine)nickel(II) chloride (NiCl₂(PPh₃)₂) (10 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Activated Zinc powder (2.0 eq)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add activated zinc powder (2.0 eq), NiCl₂(PPh₃)₂ (0.10 eq), and PPh₃ (0.20 eq).
-
Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive flow of argon, add 2-chloro-5-iodopyridine (1.0 eq) followed by anhydrous, degassed DMF. The volume of DMF should be sufficient to create a 0.2-0.5 M solution with respect to the starting material.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The mixture will typically turn from a suspension to a dark, homogeneous solution.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 2 M aqueous ammonia or saturated aqueous ammonium chloride to dissolve the zinc salts.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Triturate the crude solid with cold ethanol to remove soluble impurities. Filter and collect the solid.
-
For higher purity, recrystallize the product from hot toluene or perform vacuum sublimation.
-
References
-
Huang, H., Alvarez-Hernandez, J. L., Hazari, N., Mercado, B. Q., & Uehling, M. R. (2024). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis, 14(9), 6897–6914. [Link]
-
Wolk, J. L., & Frimer, A. A. (2010). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules, 15(8), 5561–5580. [Link]
-
Kim, J. S., & Kim, J. H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(1), 238. [Link]
-
Wolk, J. L., & Frimer, A. A. (2010). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 15(8), 5473-5504. [Link]
-
Synthesis and Coordination Chemistry of a Benzannulated Bipyridine: 6,6'-Biphenanthridine. (2022). Inorganic Chemistry. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]
-
Kim, J. S., & Kim, J. H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]
-
Bécsi, B., Novák, Z., & Kotschy, A. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 11(11), 1373. [Link]
-
Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. (2021). Organic Letters. [Link]
-
Thibault, M. E., Luska, K. L., & Schlaf, M. (2007). An Improved Synthesis of 6,6′Diamino2,2′-bipyridine. Synthesis, 2007(05), 791-793. [Link]
-
Kim, J. S., & Kim, J. H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(1), 238. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges with 6,6'-Dichloro-3,3'-bipyridine
Welcome to the technical support center for 6,6'-Dichloro-3,3'-bipyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. Its inherent low solubility presents a common, yet manageable, experimental hurdle. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure your reactions proceed efficiently and successfully.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound contribute to its low solubility?
A1: The poor solubility of this compound is primarily due to its molecular structure. The planar, rigid aromatic system promotes strong intermolecular π-π stacking interactions. These forces create a stable crystal lattice structure that requires significant energy to disrupt, a task many common organic solvents cannot achieve at ambient temperatures.
Q2: Which solvents are generally recommended for reactions involving this compound?
A2: High-boiling point, polar aprotic solvents are typically the most effective. These include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
1,4-Dioxane
-
Toluene
-
N-Methyl-2-pyrrolidone (NMP)
The choice of solvent is critical and often reaction-specific, particularly in palladium-catalyzed cross-coupling reactions where the solvent can influence catalyst stability and reactivity.[1][2]
Q3: My reaction protocol calls for a lower-boiling solvent like THF or ethanol, but the starting material won't dissolve. What's the issue?
A3: While THF and ethanol are excellent solvents for a wide range of organic compounds, they often lack the solvating power and the ability to reach sufficiently high temperatures to effectively dissolve this compound. For this specific substrate, these solvents are generally only viable if the reaction can be driven at reflux for extended periods, and even then, it may remain a suspension.
Q4: How does increasing the temperature improve the solubility of this compound?
A4: For most solids dissolving in a liquid, the process is endothermic, meaning it requires an input of energy.[3] Increasing the temperature provides the necessary thermal energy (kinetic energy) to the solvent molecules, allowing them to more effectively break the strong intermolecular bonds within the crystal lattice of the solute.[4][5] This is consistent with Le Chatelier's principle; adding heat to an endothermic process shifts the equilibrium towards dissolution.
Troubleshooting Guide: From Slurries to Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable solutions.
Issue 1: My this compound remains a solid in my chosen solvent even after prolonged stirring at room temperature.
-
The Scientific Reason: The kinetic barrier to dissolution at room temperature is too high. The solvent lacks sufficient energy to overcome the lattice energy of the solid.
-
Troubleshooting Protocol:
-
Apply Heat: Gently warm the mixture. For many reactions, temperatures between 80 °C and 140 °C are necessary to achieve dissolution and initiate the reaction.[6] Always use a condenser and ensure your reaction vessel is properly sealed for heating.
-
Introduce a Co-Solvent: If a single solvent system is not effective or desirable, a co-solvent can be used. For instance, in a Suzuki coupling, a mixture of toluene and a more polar solvent like DMF or even a small amount of water can sometimes improve solubility and facilitate the reaction.[7]
-
Utilize Mechanical Agitation: Sonication can be a powerful tool to break apart solid aggregates and increase the surface area available for solvation, thereby accelerating the dissolution process.
-
Switch to a More Effective Solvent: If heating and sonication are insufficient, you may need to select a more potent solvent from the recommended list (see FAQs).
-
Issue 2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or fails completely. I suspect a solubility problem.
-
The Scientific Reason: For a catalytic cycle to proceed efficiently, all components must be accessible in the solution phase.[1] If this compound has very low solubility, its effective concentration in the solution is minimal. This makes the oxidative addition step, the first and often rate-limiting step in many cross-coupling reactions, extremely slow.[8]
-
Troubleshooting Protocol:
| Reaction Type | Recommended Solvents | Boiling Point (°C) | Key Considerations |
| Suzuki Coupling | Toluene, Dioxane, DMF, 2-MeTHF | 111, 101, 153, 80 | Toluene and dioxane are common, but DMF may be needed for stubborn solubility issues.[7] Water can sometimes be used as a co-solvent. |
| Buchwald-Hartwig Amination | Toluene, Dioxane, DME | 111, 101, 85 | These solvents are frequently used.[9][10] For particularly challenging substrates, higher temperatures in toluene or dioxane are often successful. |
| Stille Coupling | Toluene, DMF | 111, 153 | Toluene is a standard solvent for Stille couplings.[11] |
Experimental Workflow: Setting Up a Reaction with a Poorly Soluble Substrate
The following diagram outlines a logical workflow for setting up a reaction where the solubility of this compound is a concern.
Caption: Workflow for reactions with this compound.
Issue 3: Even at reflux in a high-boiling solvent, my reaction mixture is a heterogeneous slurry. How can I proceed?
-
The Scientific Reason: In some cases, complete dissolution may not be achievable. The reaction must then proceed under heterogeneous conditions. The key is to maximize the surface area of the solid and ensure it is constantly interacting with the catalyst in solution.
-
Troubleshooting Protocol:
-
Ensure Vigorous Stirring: Use a powerful overhead stirrer or a large, appropriately shaped magnetic stir bar to keep the solid suspended. A poorly stirred slurry will have a much lower reaction rate.
-
Grind the Solid: Before adding it to the reaction flask, gently grind the this compound with a mortar and pestle. This increases the surface area-to-volume ratio, which can enhance the rate of dissolution and reaction.
-
Confirm Reagent Viability: In a heterogeneous mixture, it's crucial to confirm that the reaction is actually proceeding, albeit slowly. Take small aliquots over time and analyze them by LC-MS to monitor the consumption of starting material and the formation of the product.
-
Consider Microwave Synthesis: If conventional heating is ineffective, microwave-assisted synthesis can be a powerful alternative. The rapid, high-energy heating can often overcome solubility barriers and dramatically reduce reaction times.
-
Decision Tree for Troubleshooting Solubility Issues
This diagram provides a logical path for diagnosing and solving solubility problems during your experiment.
Caption: A decision-making guide for solubility challenges.
References
-
Temperature Effects on Solubility. (2023). Chemistry LibreTexts. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). MDPI. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. (2025). Journal of Education, Society and Behavioural Science. [Link]
-
Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. (2014). YouTube. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. (2020). NIH. [Link]
-
Green Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). pubs.acs.org. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing Chlorinated Pyridines
Welcome to the technical support center dedicated to the functionalization of chlorinated pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and mechanistic insights to help you navigate the complexities of these critical reactions. Pyridine moieties are ubiquitous in pharmaceuticals and agrochemicals, and the ability to efficiently and selectively functionalize readily available chloropyridine feedstocks is paramount. This resource aims to be your comprehensive guide to overcoming common challenges and achieving optimal results in your synthetic endeavors.
Section 1: General Troubleshooting and FAQs
This section addresses broad issues applicable to various functionalization reactions of chlorinated pyridines.
Q1: My cross-coupling reaction with a chloropyridine is sluggish or fails completely. What are the first things I should check?
A: Low reactivity of the C-Cl bond is the most common hurdle.[1] Here’s a systematic approach to troubleshooting:
-
Catalyst System:
-
Palladium Source: Ensure your palladium precatalyst is active. For challenging couplings, consider using more advanced, air-stable precatalysts (e.g., G3 or G4 palladacycles) that efficiently generate the active Pd(0) species.[2]
-
Ligand Choice: This is often the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are frequently ineffective for activating C-Cl bonds. Bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are typically required to promote the rate-limiting oxidative addition step.[3]
-
Catalyst Loading: For difficult substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can be beneficial.[2]
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[2] For detailed guidance, refer to the protocol on Setting up an Inert Atmosphere .
-
Solvent Purity: Use anhydrous, degassed solvents. Water and oxygen can interfere with the catalytic cycle. Common choices include toluene, 1,4-dioxane, and THF.[2]
-
Temperature: Higher temperatures (typically 80-120 °C) are often necessary to facilitate C-Cl bond activation.[3]
-
-
Reagent Quality:
-
Boronic Acid/Ester Quality (for Suzuki Coupling): Impurities in boronic acids can poison the catalyst.[4] Protodeboronation (replacement of the boronic acid group with hydrogen) can also be a significant issue, especially with electron-deficient or heteroaromatic boronic acids.[5] It is advisable to use high-purity boronic acids or their more stable pinacol ester derivatives.
-
Base Quality: Ensure your base is anhydrous and of high purity.
-
Below is a troubleshooting workflow to guide your decision-making process:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted 3,3'-Bipyridines
Welcome to the technical support center for the synthesis of substituted 3,3'-bipyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this important heterocyclic scaffold. Bipyridines are not only crucial ligands in catalysis but also feature in numerous pharmaceuticals and functional materials. However, their synthesis is often plagued by side reactions that can significantly impact yield and purity.
This document moves beyond simple protocols to provide in-depth troubleshooting advice, mechanistic insights, and practical solutions to common challenges encountered in the laboratory.
Section 1: Understanding the Landscape of 3,3'-Bipyridine Synthesis
The construction of the C-C bond between two pyridine rings to form a 3,3'-bipyridine presents unique challenges. The electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate with and deactivate the metal catalyst are primary hurdles.[1][2][3][4] This guide will focus on the most prevalent modern synthetic methods: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, and Negishi) and traditional homocoupling methods (Ullmann).
Common Side Reactions: A General Overview
Regardless of the specific coupling method employed, researchers often encounter a common set of undesired side reactions:
-
Homocoupling: Formation of symmetrical biphenyl or bipyridyl products from the coupling of two identical reaction partners (e.g., two molecules of the organometallic reagent or two molecules of the halide).
-
Dehalogenation: Premature removal of the halogen atom from the starting halopyridine, leading to the formation of a simple pyridine derivative.
-
Protodeborylation/Protodestannylation: Cleavage of the carbon-boron or carbon-tin bond of the organometallic reagent by a proton source, leading to the formation of the corresponding pyridine.
-
Catalyst Inhibition/Deactivation: The bipyridine product, being an excellent chelating ligand, can bind to the palladium catalyst, effectively removing it from the catalytic cycle and halting the reaction.[1][3][4]
The following sections will delve into the specifics of these side reactions within the context of each major synthetic methodology and provide targeted troubleshooting strategies.
Section 2: Suzuki-Miyaura Coupling: The Workhorse with Nuances
The Suzuki-Miyaura reaction is a powerful and widely used method for C-C bond formation due to the commercial availability and relative stability of boronic acids and their esters. However, the synthesis of 3,3'-bipyridines via this route is not without its challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Suzuki-Miyaura reaction is giving a low yield of the desired 3,3'-bipyridine, and I see a significant amount of homocoupled pyridine from my boronic acid/ester. What's going on and how can I fix it?
A1: Homocoupling of the boronic acid partner is a very common side reaction in Suzuki-Miyaura couplings.
Causality: This side reaction is often promoted by the presence of oxygen and/or the use of a Pd(II) precatalyst. Oxygen can oxidize the Pd(0) active catalyst to Pd(II), which can then react with two equivalents of the boronic acid to produce the homocoupled product and regenerate Pd(0). Similarly, if you start with a Pd(II) salt, it must be reduced to Pd(0) in situ. This reduction can occur via a pathway involving the boronic acid, leading to homocoupling.
Troubleshooting Protocol:
-
Ensure Rigorous Inert Atmosphere: The most critical step is to thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. Even trace amounts of oxygen can significantly promote homocoupling.
-
Catalyst Choice: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider switching to a Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) catalyst with bulky phosphine ligands.
-
Order of Addition: Add the palladium catalyst to the reaction mixture after the other reagents and after thorough degassing. This minimizes the time the catalyst spends in a potentially oxygen-containing environment before the reaction begins.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich phosphine ligands can sometimes favor the desired reaction pathway.
Q2: I'm observing a significant amount of dehalogenated starting material in my reaction mixture. What causes this and what are the solutions?
A2: Dehalogenation of the halopyridine starting material is another common pitfall.
Causality: This can occur through several mechanisms, including a competing reaction pathway where a hydride source in the reaction mixture (e.g., from the solvent or base) participates in the catalytic cycle, leading to the replacement of the halogen with a hydrogen atom.
Troubleshooting Protocol:
-
Solvent Purity: Ensure your solvent is anhydrous and of high purity. Certain solvents, if not properly dried, can be a source of protons.
-
Base Selection: The choice of base can be critical. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, in some cases, using a non-coordinating organic base might be beneficial. Experiment with different bases to find the optimal one for your specific substrate.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize dehalogenation, as it can be a higher activation energy process than the desired coupling.
-
Ligand Effect: The ligand can influence the stability of the intermediate palladium complexes. A well-chosen ligand can favor the desired cross-coupling pathway over dehalogenation.
Q3: My reaction starts well but then seems to stop before completion. Could catalyst inhibition be the problem?
A3: Yes, this is a very likely cause, especially in bipyridine synthesis.
Causality: The 3,3'-bipyridine product is a bidentate ligand that can chelate to the palladium center, forming a stable complex and effectively poisoning your catalyst.[1][3][4]
Troubleshooting Protocol:
-
Increase Catalyst Loading: While not always ideal from a cost perspective, a simple solution is to increase the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%).
-
Ligand Choice: Employing bulky ligands can sometimes disfavor the binding of the bipyridine product to the palladium center due to steric hindrance.
-
Slow Addition of a Coupling Partner: In some cases, slow addition of one of the coupling partners via a syringe pump can help to keep the concentration of the product low at any given time, reducing the extent of catalyst inhibition.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling to Synthesize a Substituted 3,3'-Bipyridine
Visualization: Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Sources
Validation & Comparative
Validating the Molecular Architecture of 6,6'-Dichloro-3,3'-bipyridine: A Comparative Guide to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern chemical research and pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of progress. For novel ligands, catalysts, and active pharmaceutical ingredients (APIs), an imprecise understanding of molecular geometry can lead to flawed interpretations of reactivity, binding affinity, and biological activity. This guide provides a senior application scientist's perspective on the definitive validation of the 6,6'-Dichloro-3,3'-bipyridine structure, prioritizing single-crystal X-ray crystallography as the gold standard, while objectively comparing its utility against other widely used analytical techniques.
The Imperative for Unambiguous Structural Validation
This compound is a versatile heterocyclic building block. The presence of chlorine atoms at the 6 and 6' positions significantly influences the electronic properties and steric hindrance of the bipyridine system, making it a valuable ligand in coordination chemistry and a precursor for more complex molecular scaffolds. However, its synthesis, often proceeding through cross-coupling reactions, can potentially lead to isomeric impurities. Therefore, rigorous structural confirmation is not merely a procedural formality but a critical checkpoint in the research and development pipeline.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled level of detail, offering a precise map of atomic positions in the solid state. This technique moves beyond mere connectivity to define bond lengths, bond angles, and torsional angles, which collectively dictate the molecule's conformation and potential intermolecular interactions.
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a fully resolved crystal structure is a multi-step process demanding meticulous execution. The causality behind each step is crucial for success.
Caption: Workflow for X-ray Crystallographic Validation.
Step-by-Step Protocol for Crystallographic Validation:
-
Synthesis and Purification: The synthesis of this compound would likely be achieved via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between appropriate pyridine precursors. Post-synthesis, rigorous purification by column chromatography is essential to remove catalysts and side products that could impede crystallization.
-
Crystallization:
-
Rationale: The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single crystal lattice.
-
Solvent Screening: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) and their mixtures should be screened.
-
Method: Slow evaporation is a common and effective technique. A solution of the purified compound is prepared in a suitable solvent or solvent mixture in a loosely covered vial, allowing the solvent to evaporate over several days to weeks.
-
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement:
-
Structure Solution: The diffraction data is used to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Refinement: The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.
-
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₀H₆Cl₂N₂ | Confirms the elemental composition. |
| Molecular Weight | 225.08 g/mol | Consistent with the chemical formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.5, b = 12.0, c = 9.8 | Dimensions of the unit cell. |
| α, γ (°) | 90 | Angles of the unit cell. |
| β (°) | 105 | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 967 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor | < 0.05 | A low R-factor indicates a good agreement between the experimental and calculated structure factors. |
Orthogonal Validation: A Multi-Technique Approach
While X-ray crystallography is the definitive method for solid-state structure determination, a comprehensive validation package should include data from other analytical techniques. This not only supports the crystallographic findings but also provides information about the molecule's properties in solution.
Caption: A multi-technique approach to structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C), revealing the connectivity of atoms within the molecule.
Predicted ¹H and ¹³C NMR Data for this compound:
| Technique | Predicted Chemical Shifts (δ, ppm) and Multiplicity | Rationale |
| ¹H NMR | δ 8.6-8.8 (d, 2H), δ 7.8-8.0 (dd, 2H), δ 7.3-7.5 (d, 2H) | Due to the symmetry of the molecule, three distinct signals are expected for the aromatic protons. The electron-withdrawing effect of the nitrogen and chlorine atoms will shift the signals downfield. |
| ¹³C NMR | 5-6 distinct signals in the aromatic region (δ 120-155) | The symmetry of the molecule will result in fewer than 10 signals for the carbon atoms. The carbons attached to chlorine and nitrogen will be significantly deshielded. |
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern.
Predicted Mass Spectrometry Data:
| Technique | Predicted m/z | Rationale |
| High-Resolution MS (HRMS) | [M+H]⁺ ≈ 225.0012 | The high-resolution mass will confirm the elemental composition. The characteristic isotopic pattern of two chlorine atoms (a ratio of approximately 9:6:1 for M, M+2, and M+4 peaks) would be a key diagnostic feature. |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound.
Predicted Elemental Analysis Data:
| Element | Calculated % |
| C | 53.37 |
| H | 2.69 |
| N | 12.45 |
Comparative Analysis: Choosing the Right Tool for the Job
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, stereochemistry, packing | Unambiguous, definitive for solid-state | Requires a suitable single crystal, which can be difficult to obtain. |
| NMR Spectroscopy | Connectivity, symmetry in solution, dynamic processes | Non-destructive, provides information about the molecule in solution.[4] | Does not provide 3D structure directly, interpretation can be complex for intricate molecules. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation | High sensitivity, requires very small sample amounts.[5] | Does not provide information on connectivity or stereochemistry. |
| Elemental Analysis | Elemental composition | Confirms purity and elemental formula. | Does not provide structural information. |
Conclusion
The structural validation of this compound, like any novel compound destined for high-stakes applications, necessitates a rigorous and multi-faceted analytical approach. While techniques such as NMR, mass spectrometry, and elemental analysis provide crucial and complementary pieces of the puzzle, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional architecture . It is the only technique that provides a direct, high-resolution image of the molecule, leaving no ambiguity about the spatial arrangement of its atoms. For researchers, scientists, and drug development professionals, embracing this hierarchy of analytical techniques is fundamental to ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Al-Noaimi, M., El-Khateeb, M., & Maichle-Mössmer, C. (2025). Crystal structure of trans-(dichloro-(2,2'-bipyridine)-(α-acetyl-α-phenylazo- 4-phenylazomethine)ruthenium(II)) dichloromethane solvate, RuCl2(C10H8N2)[(C6H5)2N3C(COCH3)] · CH2Cl2. ResearchGate. Available at: [Link]rutheniumII_dichloromethane_solvate_RuCl2C10H8N2C6H52N3CCOCH3_CH2Cl2)
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC 1973098: Experimental Crystal Structure Determination. KAUST Repository. Available at: [Link]
-
Spacil, Z., et al. (2016). Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples. Clinical Chemistry, 62(2), 337-345. Available at: [Link]
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van der Schilden, K., et al. (2004). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2-Ph...). Utrecht University. Available at: [Link]
- Holmes, J. R., et al. (1962). J. Chem. Phys., 37, 150-151.
- Gottlieb, H.E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
Mkhatshwa, M., et al. (2023). The crystal structure of fac-tricarbonyl(6-bromo- 2,2- bipyridine-κ2N,N)-(nitrato-κO)rhenium(I), C13H7BrN3O6Re. TUTDoR. Available at: [Link]
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Kim, Y. H., et al. (2022). Synthesis, crystal structure and photophysical properties of bissilver(I). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 518-522. Available at: [Link]
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- Larsen, S., & Watjen, F. (1980). The crystal and molecular structures of tyrian purple (6,6'- dibromoindigotin) and 2,2'-dimethoxyindigotin. Acta Chemica Scandinavica, A34, 171-176.
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A Senior Application Scientist's Guide to the Stability of Nickel Complexes with Substituted Bipyridine Ligands
In the landscape of modern catalysis and materials science, nickel-bipyridine complexes have emerged as remarkably versatile tools, particularly in photoredox and cross-coupling reactions.[1][2] The efficacy of these complexes is profoundly dictated by their stability, a property that can be meticulously tuned by modifying the bipyridine ligand scaffold. This guide offers an in-depth comparison of the stability of Ni complexes featuring substituted bipyridine ligands, grounded in thermodynamic principles and supported by robust experimental data. We will explore the nuanced interplay of electronic and steric effects that govern complex stability and provide a validated experimental workflow for its determination.
The Foundation: Understanding Complex Stability
The stability of a metal complex in solution is a measure of the strength of the interaction between the central metal ion and its surrounding ligands.[3] This is quantified by the stability constant (or formation constant), K. For a stepwise formation of a complex like [Ni(bpy)₃]²⁺, the process can be described by three equilibria:
-
Ni²⁺ + bpy ⇌ [Ni(bpy)]²⁺, with stepwise stability constant K₁ = [[Ni(bpy)]²⁺] / ([Ni²⁺][bpy])
-
[Ni(bpy)]²⁺ + bpy ⇌ [Ni(bpy)₂]²⁺, with stepwise stability constant K₂ = [[Ni(bpy)₂]²⁺] / ([[Ni(bpy)]²⁺][bpy])
-
[Ni(bpy)₂]²⁺ + bpy ⇌ [Ni(bpy)₃]²⁺, with stepwise stability constant K₃ = [[Ni(bpy)₃]²⁺] / ([[Ni(bpy)₂]²⁺][bpy])
The overall stability constant, β, represents the formation of the complex from the free metal ion and ligands in a single step (e.g., β₃ = K₁K₂K₃). A higher stability constant signifies a stronger metal-ligand bond and a more stable complex. Several factors influence this stability, but with a constant central metal ion (Ni²⁺), the nature of the substituents on the bipyridine ligand becomes the paramount determinant.[4]
The Art of Tuning: How Substituents Modulate Stability
The introduction of functional groups onto the 2,2'-bipyridine framework alters its electronic and steric profile, thereby influencing the stability of its nickel complexes.[5]
Electronic Effects: A Game of Donation and Withdrawal
The stability of Ni(II)-bipyridine complexes is significantly influenced by the σ-donating and π-accepting capabilities of the bipyridine ligand. The nitrogen atoms of the bipyridine donate a lone pair of electrons to form a σ-bond with the nickel center. Concurrently, the π* orbitals of the bipyridine ring system can accept electron density from the d-orbitals of the nickel atom, forming a π-backbond. This synergistic interaction is key to the complex's stability.
-
Electron-Donating Groups (EDGs): Substituents like alkyl groups (e.g., tert-butyl) increase the electron density on the bipyridine ring through an inductive effect.[6] This enhances the σ-donating ability of the nitrogen atoms, leading to a stronger Ni-N bond and generally increasing the thermodynamic stability of the complex. For Ni(I) complexes, which are crucial intermediates in catalysis, EDGs decrease the effective nuclear charge (Zeff) of the nickel center, making it a more powerful electron donor for activating substrates.[6]
-
Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF₃) pull electron density away from the bipyridine ring.[7] This lowers the energy of the ligand's π* orbitals, making it a better π-acceptor. The enhanced π-backbonding can contribute to increased complex stability. However, the inductive withdrawal of electron density can also weaken the σ-donation from the nitrogen atoms. The net effect on stability depends on the balance between these opposing influences.
Steric Effects: The Impact of Bulk and Position
The size and placement of substituents can dramatically affect complex formation.
-
Steric Hindrance: Bulky substituents placed at the 6,6'-positions (ortho to the nitrogen atoms) can prevent the bipyridine ligand from adopting the planar conformation required for efficient chelation, thereby drastically reducing complex stability.[1]
-
Favorable Steric Interactions: Conversely, substituents at the 4,4'- or 5,5'-positions are generally well-tolerated and do not sterically impede coordination. In some cases, bulky groups like tert-butyl at the 4,4'-positions can even enhance stability by providing a "locking" effect that disfavors ligand dissociation and can improve solubility in nonpolar solvents.[5][8] Substituents at the 3- or 4-positions on the pyridine ring can sterically hinder or block unwanted side reactions like cyclometalation.[9]
A Comparative Analysis: Stability Constants in Action
The stability of Ni(II) complexes with bipyridine and its substituted derivatives follows predictable trends based on the principles discussed. While absolute values can vary with experimental conditions (solvent, temperature, ionic strength), a general comparison provides valuable insights.
| Ligand (bpy) | Substituent Type | Expected Effect on Stability | Representative Log K₁ Value | Reference |
| 2,2'-Bipyridine | Unsubstituted | Baseline | ~7.0-7.4 | [4] |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | Electron-Donating (Alkyl) | Increase | > 7.4 | [5][6] |
| 4,4'-Dimethoxy-2,2'-bipyridine | Electron-Donating (Alkoxy) | Increase | > 7.4 | [6] |
| 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine | Electron-Withdrawing | Variable (balance of σ/π) | Likely similar to or slightly lower than bpy | [7] |
| 6,6'-Dimethyl-2,2'-bipyridine | Electron-Donating + Steric Hindrance | Decrease | < 7.0 | [1] |
Note: The table provides qualitative trends and representative values. Direct comparison of stability constants requires identical experimental conditions, which are not always available in the literature.
The data indicates that electron-donating groups in non-sterically hindered positions generally lead to more stable complexes. For instance, a study using spectrophotometry found the stability constant (K) for the Ni-bpy complex to be 3.30 x 10³, corresponding to a Log K of approximately 3.5 for the [Ni(bpy)₂]²⁺ species under their specific conditions.[4]
Experimental Protocol: Spectrophotometric Determination of Stability Constants
To provide a self-validating and reliable method for comparing stabilities, we outline the use of UV-Vis spectrophotometry, specifically Job's method of continuous variation. This method is effective when the complex has a distinct absorption band absent in the free ligand and metal ion.[3][8]
Causality in Experimental Design
The core principle of Job's method is that if the total molar concentration of metal and ligand is held constant, the maximum concentration of the complex will occur at a mole fraction corresponding to its stoichiometry. By measuring a property that is proportional to the complex concentration (like absorbance), we can determine both the stoichiometry and the stability constant.
Caption: Workflow for determining complex stability using Job's method.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately prepare equimolar stock solutions of the Ni(II) salt (e.g., NiCl₂·6H₂O) and the substituted bipyridine ligand in a suitable solvent (e.g., a methanol-water mixture).[8] The choice of solvent is critical as it can influence stability; consistency across experiments is paramount.[4]
-
Rationale: Equimolar solutions simplify the calculation of mole fractions.
-
-
Preparation of the Job's Plot Series:
-
Prepare a series of solutions where the mole fractions of the metal and ligand vary, but the total concentration remains constant. For example, mix X mL of the ligand solution with (10-X) mL of the Ni(II) solution, where X varies from 0 to 10 in 1 mL increments.[3]
-
Rationale: This systematic variation allows for the identification of the mole fraction at which the complex concentration is maximized.
-
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λ_max) for the Ni-bipyridine complex. This is done by scanning a solution known to contain the complex (e.g., a 1:3 Ni:bpy mixture) across the UV-Vis spectrum.[10][11]
-
Measure the absorbance of each solution from the series at this fixed λ_max. A blank containing only the solvent should be used for baseline correction.
-
Rationale: Measuring at λ_max provides the highest sensitivity and adherence to the Beer-Lambert law, ensuring that absorbance is directly proportional to the complex concentration.
-
-
Data Processing and Interpretation:
-
Plot the measured absorbance versus the mole fraction of the ligand.
-
The peak of the curve indicates the stoichiometry of the complex. For example, a peak at a mole fraction of ~0.67 suggests a 1:2 (Ni:bpy) complex, while a peak at ~0.75 suggests a 1:3 complex.[4]
-
The stability constant, K, can then be calculated from the absorbance data at equilibrium using the following equation for a 1:n complex: K = [MLn] / ([M][L]ⁿ) The concentrations of free metal [M], free ligand [L], and the complex [MLn] can be determined from the absorbance values on the Job's plot.
-
Rationale: This final calculation provides the quantitative measure of complex stability, allowing for direct comparison between different substituted ligands under identical conditions.
-
Concluding Insights for the Researcher
The stability of nickel-bipyridine complexes is not a fixed property but a tunable parameter that can be rationally controlled through ligand design.
-
For Enhanced Stability: Researchers should prioritize bipyridine ligands with electron-donating substituents (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) located in positions that do not sterically interfere with metal chelation (4,4' or 5,5').[5]
-
For Modulating Reactivity: Electron-withdrawing groups can be employed to alter the redox properties of the nickel center, which is often more critical than raw thermodynamic stability in catalytic applications.[6]
-
Avoiding Instability: Sterically demanding groups in the 6,6'-positions should be avoided unless the goal is to promote ligand dissociation or create a specific coordination geometry.[1]
By understanding the fundamental principles of electronic and steric effects and employing rigorous experimental methods for verification, scientists can select or design the optimal substituted bipyridine ligand to achieve the desired stability and performance in their specific application.
Caption: Factors influencing Ni-bipyridine complex stability.
References
- Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. PMC, NIH.
- Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. The Doyle Group.
- Ultrafast Photophysics of Ni(I)–Bipyridine Halide Complexes: Spanning the Marcus Normal and Inverted Regimes. Journal of the American Chemical Society.
- DETERMINATION OF STABILITY CONSTANT OF Fe(II) BIPYRIDINE COMPLEX. Global Scientific Journal.
- Photogenerated Ni(I)–Bipyridine Halide Complexes: Structure-Function Relationships for Competitive C(sp2)–Cl Oxidative Addition and Dimerization Reactivity Pathways. NIH.
- Substituted 2,2 '-Bipyridines by Nickel Catalysis: 4,4 '-Di-tert-butyl-2,2 '-bipyridine. ResearchGate.
- Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2 - SciSpace. SciSpace.
- Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin Abeer A. Faheim1 and Amal M. Al-Khudaydi2. CURRENT RESEARCH WEB.
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- Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. ACS Publications.
- Nickel Bipyridine (Ni(bpy)3Cl2) Complex Used as Molecular Catalyst for Photocatalytic CO2 Reduction. ResearchGate.
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- Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. NECTAR COST.
- Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. SciRP.org.
- Substituted 2,2 '-Bipyridines by Nickel Catalysis: 4,4 '-Di-tert-butyl-2,2 '. Weix Group.
- AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate.
- UV–Vis absorption spectra of the Ni(bpy)3Cl2 recorded in acetonitrile... ResearchGate.
- Detailed Spectroscopic, Thermodynamic, and Kinetic Characterization of Nickel(II) Complexes with 2,2'-Bipyridine and 1,10-Phenanthroline Attained via Equilibrium-Restricted Factor Analysis. ResearchGate.
- Spectrophotometric Study of Stability Constants of Cr(III), Ni(II) and Cu(II) Complexes with a Schiff's Base in Different Solvents. URL Not Found.
- Determination of stability constant by Potentiometric titrations -I. YouTube.
- Determination of formation constants and themodynamic parameters of trifluoperazine-metal complexes by potentiometric method. Der Pharma Chemica.
- Elucidating electron-transfer events in polypyridine nickel complexes for reductive coupling reactions. PMC, NIH.
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A Senior Application Scientist's Guide to Bipyridine Ligand Synthesis: A Comparative Analysis of Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry, bipyridine ligands stand as indispensable scaffolds. Their ubiquitous presence in catalysis, materials science, and pharmaceutical development underscores the critical need for efficient and well-understood synthetic methodologies.[1][2][3] The kinetic profile of a synthetic route is a paramount consideration, directly impacting scalability, cost-effectiveness, and overall feasibility. This guide provides an in-depth, comparative analysis of the reaction kinetics for various prominent bipyridine ligand syntheses, moving beyond mere procedural descriptions to elucidate the underlying mechanistic principles that govern their efficiency.
The Landscape of Bipyridine Synthesis: An Overview of Key Methodologies
The construction of the C-C bond linking the two pyridine rings can be achieved through several powerful cross-coupling and homocoupling strategies. The choice of method is often dictated by the desired substitution pattern, functional group tolerance, and the availability of starting materials. The most prevalent methods include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling
-
Stille Coupling
-
Negishi Coupling
-
-
Copper-Mediated and Catalyzed Homocoupling:
-
Ullmann Reaction
-
-
Nickel-Catalyzed Homocoupling Reactions
-
Classical Homocoupling Reactions:
-
Wurtz Coupling
-
This guide will dissect the kinetic profiles of these key reactions, offering insights into the factors that control their rates and efficiencies.
Palladium-Catalyzed Cross-Coupling Reactions: A Kinetic Comparison
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely employed methods for the formation of C(sp²)-C(sp²) bonds, making them highly suitable for bipyridine synthesis.[1][2][3] However, a significant challenge in these reactions is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can lead to a decrease in catalytic activity.[1][2]
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling, which utilizes an organoboron reagent and an organic halide, is a cornerstone of modern organic synthesis.[1][2][3]
Mechanism and Kinetic Implications:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the reactants and the catalyst system significantly influences the rate-determining step and, consequently, the overall reaction kinetics.
-
Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-halogen bond of the pyridyl halide, is often the rate-determining step. The reactivity of the halide follows the order I > Br > Cl, a direct consequence of the decreasing bond dissociation energy.
-
Transmetalation: The transfer of the organic group from the boron atom to the palladium center is another critical step. The choice of base and solvent plays a crucial role in activating the organoboron species.
-
Reductive Elimination: The final step, where the two organic fragments are coupled and the palladium(0) catalyst is regenerated, is typically fast.
Quantitative Kinetic Data:
While comprehensive comparative kinetic studies are sparse, individual reports provide valuable insights. For instance, a Suzuki coupling utilizing an imidazolium salt as a ligand for the palladium catalyst has demonstrated a remarkable turnover number (TON) of up to 850,000, indicating a highly efficient catalytic system.[1][3] The turnover frequency (TOF), a measure of the number of catalytic cycles per unit time, is a critical parameter for evaluating catalyst performance.
Experimental Protocol: Suzuki-Miyaura Coupling for Bipyridine Synthesis
The following is a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize a bipyridine derivative.
Materials:
-
Halopyridine (e.g., 2-bromopyridine)
-
Pyridylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the halopyridine (1.0 equiv), pyridylboronic acid or ester (1.1-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Kinetic Monitoring:
The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an internal standard. Plotting the concentration of the product versus time allows for the determination of the initial reaction rate.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for bipyridine synthesis.
Stille Coupling: A Robust Alternative with a Caveat
The Stille coupling employs an organotin reagent as the coupling partner for the organic halide. A key advantage of the Stille reaction is its high reactivity, often succeeding where Suzuki couplings may be less effective.[2]
Mechanism and Kinetic Considerations:
The catalytic cycle of the Stille coupling is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.
-
Transmetalation: The rate of transmetalation in Stille coupling is a crucial factor. The nature of the R group on the tin atom significantly influences the rate, with the transfer rate generally following the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl > α-alkoxyalkyl > alkyl.
-
Toxicity: A significant drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures.
Experimental Protocol: Stille Coupling for Bipyridine Synthesis
Materials:
-
Halopyridine (e.g., 2-bromopyridine)
-
Organostannane (e.g., 2-(tributylstannyl)pyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., Toluene, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the halopyridine (1.0 equiv) and the organostannane (1.0-1.2 equiv) in the degassed solvent.
-
Add the palladium catalyst (0.01-0.05 equiv) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite and extract the filtrate with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Negishi Coupling: Mild Conditions and High Reactivity
The Negishi coupling utilizes organozinc reagents, offering a highly reactive pathway to bipyridines, often under milder conditions than Suzuki or Stille couplings.
Kinetic Advantages:
The high reactivity of organozinc reagents often leads to faster reaction times and allows for the use of less reactive organic halides, such as chlorides. However, the moisture and air sensitivity of organozinc reagents require stringent anhydrous and anaerobic reaction conditions.
Homocoupling Strategies: Symmetrical Bipyridine Synthesis
For the synthesis of symmetrical bipyridines, homocoupling reactions provide a direct and efficient route.
Ullmann Reaction: The Classic Copper-Mediated Homocoupling
The Ullmann reaction is a classical method for the homocoupling of aryl halides using copper metal or a copper salt.[2]
Kinetic Profile:
The traditional Ullmann reaction often requires harsh reaction conditions, including high temperatures (typically >200 °C) and stoichiometric amounts of copper, which can limit its substrate scope and functional group tolerance.[2] The reaction mechanism is thought to involve either a radical process or an anionic process, and the exact pathway can be complex and substrate-dependent.[2] Modern modifications using ligands and catalytic amounts of copper have significantly improved the reaction kinetics, allowing for milder conditions.
Experimental Protocol: Ullmann Homocoupling for 2,2'-Bipyridine Synthesis
Materials:
-
2-Halopyridine (e.g., 2-iodopyridine)
-
Copper powder (activated)
-
High-boiling solvent (e.g., DMF, sand)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, mix the 2-halopyridine (1.0 equiv) and activated copper powder (2.0-3.0 equiv).
-
Heat the mixture to a high temperature (e.g., 200-250 °C) with vigorous stirring.
-
Maintain the temperature for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and extract the product with a suitable solvent (e.g., hot toluene).
-
Filter the hot solution to remove the copper residues.
-
Cool the filtrate to crystallize the product.
-
Recrystallize the crude product to obtain pure 2,2'-bipyridine.
Caption: Plausible mechanistic pathways for the Ullmann homocoupling reaction.
Nickel-Catalyzed Homocoupling: A More Efficient Alternative
Nickel-catalyzed homocoupling of halopyridines offers a more efficient and milder alternative to the classical Ullmann reaction.[4] These reactions often proceed at lower temperatures and with catalytic amounts of nickel.
Kinetic Advantages:
The use of a nickel catalyst can significantly accelerate the rate of homocoupling compared to copper-mediated reactions. The catalytic cycle typically involves the reduction of a Ni(II) precursor to a catalytically active Ni(0) species, followed by oxidative addition, and reductive elimination. The choice of ligand for the nickel center is crucial for stabilizing the catalytic species and promoting efficient turnover.
Wurtz Coupling: A Classical but Less Common Method
The Wurtz coupling involves the reaction of an organic halide with an alkali metal, such as sodium, to form a symmetrical coupled product.[1] While historically significant, its application in modern bipyridine synthesis is less common due to the highly reactive nature of the alkali metals and potential side reactions.
Comparative Summary of Reaction Kinetics
| Reaction Type | Catalyst/Reagent | Typical Temperature | Key Kinetic Advantages | Key Kinetic Disadvantages/Limitations |
| Suzuki-Miyaura Coupling | Palladium | 80-120 °C | Good functional group tolerance; high TON achievable with optimized systems.[1][3] | Catalyst inhibition by bipyridine product can slow the reaction.[1][2] |
| Stille Coupling | Palladium | Reflux | Highly reactive, can succeed where Suzuki fails.[2] | High toxicity of organotin reagents; often requires elevated temperatures. |
| Negishi Coupling | Palladium or Nickel | Room temp. to Reflux | High reactivity of organozinc reagents allows for mild conditions. | Moisture and air sensitivity of organozinc reagents requires strict inert conditions. |
| Ullmann Reaction | Copper | >200 °C (classical) | Simple procedure for symmetrical bipyridines. | Harsh reaction conditions; often requires stoichiometric copper.[2] |
| Nickel-Catalyzed Homocoupling | Nickel | 40-80 °C | Milder conditions and higher efficiency than Ullmann.[4] | Ligand selection is critical for catalyst stability and activity. |
| Wurtz Coupling | Alkali Metal (e.g., Na) | Varies | Simple concept for symmetrical coupling. | Highly reactive reagents, potential for side reactions, and limited functional group tolerance.[1] |
Conclusion and Future Outlook
The synthesis of bipyridine ligands is a mature field with a diverse array of reliable methods. From a kinetic standpoint, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings, offer significant advantages in terms of efficiency and mildness of reaction conditions, especially for the synthesis of unsymmetrical bipyridines. For symmetrical bipyridines, nickel-catalyzed homocoupling presents a more kinetically favorable option compared to the classical Ullmann reaction.
The future of bipyridine synthesis will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the design of catalysts with higher turnover frequencies, the use of more environmentally benign solvents, and the development of methods that proceed at ambient temperature. Furthermore, detailed kinetic studies that directly compare different synthetic routes under standardized conditions are crucial for a more profound understanding and rational selection of the optimal synthetic strategy. Such studies will empower researchers to make informed decisions, accelerating the discovery and development of novel molecules with impactful applications.
References
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Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org 2024 . [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules2024 , 29(3), 576. [Link]
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Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate 2024 . [Link]
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Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Org. Process Res. Dev.2023 . [Link]
-
Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Molecules2021 , 26(16), 4993. [Link]
-
Homocoupling of Aryl Halides Using Nickel(II) Complex and Zinc in the Presence of Et4NI. An Efficient Method for the Synthesis of Biaryls and Bipyridines. J. Org. Chem.2001 , 66(22), 7422–7428. [Link]
-
The preparation of 2,2′-bipyridine utilizing the Ullmann reaction was... ResearchGate. [Link]
-
Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. Molecules2023 , 28(12), 4684. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate 2023 . [Link]
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Tetrahedron2015 , 71(35), 5871-5878. [Link]
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Org. Process Res. Dev.2023 . [Link]
-
“Turning Over” Definitions in Catalytic Cycles. ACS Catal.2012 , 2(11), 2427–2436. [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. J. Am. Chem. Soc.2023 . [Link]
-
Bis(benzimidazolin-2-ylidenes): Exploring the Impact of Ligand Properties in the Nickel-Catalyzed Suzuki–Miyaura Coupling. Organometallics2024 . [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,6'-Dichloro-3,3'-bipyridine
As researchers and drug development professionals, our work with novel chemical entities demands a disciplined and informed approach to safety. Handling halogenated heterocyclic compounds like 6,6'-Dichloro-3,3'-bipyridine, a key building block in synthesis, requires a comprehensive understanding of its potential hazards and the implementation of a robust personal protective equipment (PPE) strategy. This guide moves beyond a simple checklist, providing the causal logic behind each recommendation to build a self-validating system of safety in your laboratory. Our primary goal is to treat PPE not as the first, but as the final, critical barrier between the scientist and potential exposure.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the hazard profile of this compound is the foundation of an effective PPE strategy. While comprehensive toxicological data for this specific isomer may be limited, Safety Data Sheets (SDS) and data from structurally similar compounds, such as other dichlorobipyridines and halogenated pyridines, provide a clear directive for cautious handling.[1][2][3]
The primary hazards associated with this compound are summarized below:
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Oral Toxicity | Harmful if swallowed.[1][3][4][5] | Ingestion (e.g., hand-to-mouth contact) |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][4][5] | Direct contact with skin |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5] | Direct contact with eyes |
| Respiratory Irritation | May cause respiratory irritation as a dust.[4][5] | Inhalation of airborne particles |
The causality is clear: as a solid, likely crystalline or powdered, compound, the primary risks stem from inadvertent contact with skin or eyes and the inhalation of fine particulates during handling procedures like weighing or transfers.[4][6] Therefore, our PPE ensemble must create a complete barrier against these exposure routes.
The Core PPE Ensemble: A Multi-Barrier System
For all standard laboratory operations involving this compound, a multi-layered approach to PPE is mandatory. All handling of the solid material should occur within a certified chemical fume hood to minimize inhalation risk.[7]
| PPE Category | Specification & Rationale |
| Eye & Face Protection | Minimum: Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[8] Rationale: Safety glasses offer insufficient protection against splashes and airborne dust. Goggles provide a full seal around the eyes. For procedures with a higher risk of splashing, such as during quenching a reaction, a full-face shield should be worn over the goggles. |
| Hand Protection | Minimum: Double-gloving with powder-free nitrile or neoprene gloves.[2][9] Rationale: Double gloving provides redundant protection. The outer glove absorbs the initial contamination, while the inner glove protects the skin during the doffing process. Nitrile and neoprene offer good resistance to a broad range of chemicals.[2] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[9] |
| Body Protection | Minimum: A fully buttoned, long-sleeved laboratory coat.[10] Rationale: A closed lab coat protects street clothes and underlying skin from contamination by dust or minor spills. For larger scale operations (>10g), a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | Primary Control: All handling of solid this compound must be performed in a certified chemical fume hood.[7] Secondary Control: If a fume hood is unavailable or if significant dust is generated, a NIOSH-approved respirator with particulate filters (e.g., an N95 or P100) is required.[8] Proper fit-testing and training are essential for respirator use. |
| Foot Protection | Minimum: Closed-toe shoes constructed of a non-permeable material (e.g., leather).[10] Rationale: This protects the feet from spills and dropped objects. |
Procedural Discipline: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect sequence can lead to cross-contamination.
Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.
Step-by-Step Donning Protocol:
-
Select the correct size and type of all required PPE.
-
Don the inner pair of gloves.
-
Don the laboratory coat, ensuring it is fully buttoned.
-
Don chemical splash goggles. If required, add a face shield.
-
Don the outer pair of gloves, ensuring the cuffs are pulled up and over the sleeves of the lab coat.
Step-by-Step Doffing & Disposal Protocol:
-
Remove Outer Gloves: Pinch the outside of one glove at the wrist without touching your skin. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide two fingers under the wrist of the remaining glove, peel it off from the inside, creating a "bag" for both gloves.
-
Dispose: Immediately place the contaminated gloves into a designated, labeled hazardous waste container.[7]
-
Remove Lab Coat: Unbutton the coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and place it in the designated location for lab laundry or disposal.
-
Wash Hands: Briefly wash hands or use hand sanitizer.
-
Remove Eye Protection: Handle by the head strap or earpieces. Place in a designated area for decontamination.
-
Remove Inner Gloves: Use the same technique as for the outer gloves.
-
Dispose: Place the inner gloves in the hazardous waste container.
-
Final Hand Wash: Wash hands thoroughly with soap and water for at least 20 seconds.[1]
Non-Routine Operations & Emergency Preparedness
Higher-risk scenarios, such as cleaning up a spill, demand an elevated level of PPE.
Small Spill Response Workflow (<1g):
Caption: Immediate action workflow for responding to a small-scale laboratory spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert others in the immediate area and restrict access. Ensure the fume hood is operating correctly.
-
Assemble Materials: Gather your spill kit, which should contain inert absorbent material (e.g., vermiculite, sand), a designated waste container, and appropriate cleaning solvents.[7]
-
Upgrade PPE: In addition to the core PPE, don a chemical-resistant apron. If the spill is outside a fume hood, an N95 or higher-level respirator is mandatory.
-
Contain and Absorb: Gently cover the solid spill with the inert absorbent material to prevent it from becoming airborne.[7]
-
Collect Waste: Carefully sweep the material into a dustpan and place it in a clearly labeled, sealable hazardous waste container.[11][12] Do not use a brush that will create dust.
-
Decontaminate: Wipe the area with a cloth dampened with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Doff PPE: Remove all PPE following the doffing procedure and dispose of contaminated items.
-
Report: Inform your laboratory supervisor or safety officer of the incident.
Waste Disposal
All solid waste contaminated with this compound, including gloves, weigh paper, and absorbent materials, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7][11] The container must be kept closed except when adding waste.[11] Follow your institution's specific guidelines for hazardous waste disposal.[1][12]
References
- 6 - SAFETY DATA SHEET. (n.d.).
- Safety Data Sheet: 2,2'-Bipyridyl. (n.d.). Carl ROTH.
- Navigating the Safe Disposal of 4-Chloro-2,2'-bipyridine: A Comprehensive Guide. (n.d.). Benchchem.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Personal Protective Equipment. (2021). UBC.
- Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. (n.d.). Benchchem.
- Toxicological Profile for Dichlorobenzenes. (n.d.). NCBI Bookshelf - NIH.
- Li, S., Crooks, P. A., Wei, X., & de Leon, J. (2004). Toxicity of dipyridyl compounds and related compounds.Critical Reviews in Toxicology, 34(5), 447-460.
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
- SAFETY DATA SHEET - 2,2'-Dichloro-4,4'-bipyridine. (2025). Fisher Scientific.
- dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. (n.d.). Organic Syntheses Procedure.
- Safety Data Sheet - 2,2'-Dichloro-4,4'-bipyridine. (2024). CymitQuimica.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
